2-Chloro-2-butene
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Overview
Description
2-Chloro-2-butene is an organic compound with the molecular formula C₄H₇Cl. It is a chlorinated derivative of butene and exists in two geometric isomers: cis-2-chloro-2-butene and trans-2-chloro-2-butene. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-butene can be synthesized through the addition of hydrochloric acid to 2-butene. The reaction involves the pi electrons of the double bond attacking the hydrogen of the hydrochloric acid, forming a carbocation intermediate. The chloride ion then attacks the carbocation, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of butene in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the desired isomer is produced. The process may involve the use of solvents and specific temperatures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form butadiene.
Addition Reactions: It can react with halogens or hydrogen halides to form dihalogenated or halogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Addition: Halogens like bromine or chlorine in an inert solvent.
Major Products
Substitution: Formation of alcohols, ethers, or other substituted butenes.
Elimination: Formation of butadiene.
Addition: Formation of dihalogenated butenes or halogenated butenes.
Scientific Research Applications
2-Chloro-2-butene is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Potential use in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-2-butene involves its reactivity as an electrophile due to the presence of the chlorine atom. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen and a chlorine atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
2-Chloro-2-butene can be compared with other similar compounds such as:
2-Chlorobutane: A saturated analogue with different reactivity.
1-Chloro-2-butene: A positional isomer with different chemical properties.
2-Bromo-2-butene: A brominated analogue with similar reactivity but different physical properties.
The uniqueness of this compound lies in its specific reactivity patterns and the ability to form different isomers, which can be exploited in various chemical reactions and applications .
Properties
CAS No. |
2211-68-9 |
---|---|
Molecular Formula |
C4H7Cl |
Molecular Weight |
90.55 g/mol |
IUPAC Name |
(E)-2-chlorobut-2-ene |
InChI |
InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+ |
InChI Key |
DSDHFHLZEFQSFM-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C(\C)/Cl |
Canonical SMILES |
CC=C(C)Cl |
Origin of Product |
United States |
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